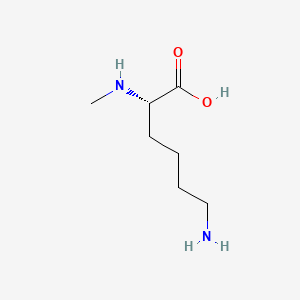

N(2)-methyl-L-lysine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYPWXRMOFUVGH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: The Central Role of Nε-Lysine Methylation in Histone Function and Epigenetic Regulation

An in-depth technical guide by a Senior Application Scientist.

Abstract

Histone post-translational modifications (PTMs) form a complex signaling network that governs chromatin structure and gene expression. Among these, the methylation of lysine residues is a cornerstone of epigenetic regulation. This guide provides a comprehensive technical overview of histone lysine methylation, clarifying common nomenclature and delving into the enzymatic machinery—'writers', 'erasers', and 'readers'—that dictates its function. We explore the profound impact of specific lysine methylation marks on transcriptional activation and repression, and their established roles in cellular identity and disease, particularly cancer. Furthermore, this document offers detailed, field-proven methodologies for studying histone methylation, including ChIP-seq and mass spectrometry, and discusses the therapeutic landscape of targeting this critical pathway.

Introduction: Decoding the Language of Histone Lysine Methylation

The packaging of eukaryotic DNA into chromatin is a dynamic process orchestrated by a vast array of post-translational modifications on histone proteins. These modifications, including acetylation, phosphorylation, ubiquitination, and methylation, collectively form a "histone code" that is interpreted by the cell to regulate DNA-templated processes.

A point of critical clarification is the precise site of lysine methylation. While the query specifies "N(2)-methyl-L-lysine" (an alpha-amino group modification), the canonical and functionally significant site of methylation on histone lysine residues occurs on the epsilon-amino group (Nε) of the lysine side chain. This modification, Nε-methyl-L-lysine , is the focus of virtually all histone methylation research and is the subject of this guide. Nε-lysine can be mono-, di-, or trimethylated (me1, me2, me3), adding a remarkable layer of regulatory complexity. Each methylation state can recruit distinct effector proteins, leading to diverse functional outcomes ranging from transcriptional activation to deep, long-term gene silencing. Understanding this system is paramount for deciphering the logic of epigenetic control in health and disease.

The Core Machinery: Writers, Erasers, and Readers

The dynamic state of histone lysine methylation is controlled by a triad of protein families: enzymes that add the mark (writers), remove it (erasers), and proteins that recognize and bind to it (readers).

Writers: Histone Lysine Methyltransferases (KMTs)

KMTs are responsible for transferring a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the Nε-amino group of a target lysine residue. They are broadly classified into two major families.

-

SET Domain-Containing KMTs: This is the largest family, characterized by the presence of a conserved ~130 amino acid Su(var)3-9, Enhancer-of-zeste, Trithorax (SET) domain. These enzymes exhibit high specificity for both the histone residue (e.g., H3K4, H3K9, H3K27) and the degree of methylation (me1, me2, or me3). For example, the SETD1 complex and MLL family are primary writers of the activating mark H3K4me3, while SUV39H1 and EZH2 are responsible for the repressive marks H3K9me3 and H3K27me3, respectively.

-

DOT1L (Disruptor of Telomeric Silencing 1-Like): DOT1L is unique as it is the only known KMT that lacks a SET domain. It is responsible for the methylation of H3K79, a mark associated with transcriptionally active chromatin.

Erasers: Histone Lysine Demethylases (KDMs)

KDMs catalyze the removal of methyl groups, enabling the dynamic reversal of methylation states. There are two main families with distinct catalytic mechanisms.

-

Lysine-Specific Demethylase (LSD) Family: KDM1A (LSD1) and KDM1B (LSD2) are FAD-dependent amine oxidases. They can only demethylate mono- and di-methylated lysines, as their mechanism requires a lone pair of electrons on the nitrogen atom that is absent in the quaternary trimethylated state. LSD1 is a key component of repressive complexes and primarily targets H3K4me1/2.

-

Jumonji C (JmjC) Domain-Containing Family: This larger family of KDMs utilizes an Fe(II) and α-ketoglutarate-dependent mechanism to hydroxylate the methyl group, leading to its release as formaldehyde. JmjC enzymes can demethylate all three methylation states (me1, me2, and me3) and are responsible for the reversal of most known lysine methylation marks. For instance, the KDM6 subfamily (UTX and JMJD3) specifically removes the repressive H3K27me3 mark.

Readers: Effector Proteins that Interpret the Code

Reader proteins contain specialized domains that recognize and bind to specific histone methylation marks, translating the epigenetic signal into a functional outcome. This is typically achieved by recruiting additional enzymatic complexes to modify chromatin or interact with the transcriptional machinery.

-

Chromodomains: These domains are well-known for recognizing methylated lysines, particularly repressive marks. The canonical example is Heterochromatin Protein 1 (HP1), which binds to H3K9me2/3, leading to chromatin compaction and the formation of heterochromatin.

-

Tudor Domains: This is a diverse family of domains that can recognize various methylation states. For example, the Tudor domain of 53BP1 recognizes H3K20me2 as part of the DNA damage response.

-

PWWP Domains: Named for a conserved Pro-Trp-Trp-Pro motif, these domains often recognize H3K36me3, a mark associated with transcriptional elongation, linking methylation to DNA repair and replication processes.

The interplay between these three protein classes forms a dynamic regulatory network, as illustrated below.

Caption: The dynamic cycle of histone lysine methylation.

Functional Consequences and Therapeutic Implications

The location and methylation state of a lysine residue have profound and distinct consequences for gene regulation. These marks serve as docking sites that dictate the assembly of protein complexes, ultimately defining whether a gene is expressed or silenced.

| Histone Mark | Typical Location | Primary Writer(s) | Primary Eraser(s) | Associated Function |

| H3K4me3 | Gene Promoters | MLL/SETD1 family | KDM5 family | Transcriptional Activation |

| H3K9me3 | Heterochromatin | SUV39H1/SETDB1 | KDM4 family | Transcriptional Repression |

| H3K27me3 | Developmental Genes | EZH2 (PRC2) | KDM6 family (UTX/JMJD3) | Transcriptional Repression |

| H3K36me3 | Gene Bodies | SETD2 | KDM4 family | Elongation, Splicing, DNA Repair |

| H3K79me2/3 | Gene Bodies | DOT1L | KDM2B | Transcriptional Activation |

The dysregulation of this machinery is a hallmark of numerous human diseases, most notably cancer. Aberrant activity of KMTs or KDMs can lead to oncogenic patterns of gene expression. This has made these enzymes highly attractive targets for therapeutic intervention.

-

EZH2 Inhibitors: Overexpression or mutation of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), leads to excessive H3K27me3 and silencing of tumor suppressor genes in various cancers. The FDA-approved drug Tazemetostat is an EZH2 inhibitor used to treat specific types of sarcoma and lymphoma.

-

LSD1 Inhibitors: LSD1 is overexpressed in many cancers, where it represses genes that would otherwise limit proliferation. Numerous LSD1 inhibitors are in clinical trials for acute myeloid leukemia (AML) and other malignancies.

-

DOT1L Inhibitors: Chromosomal translocations involving the MLL gene are common in mixed-lineage leukemia. The resulting fusion protein aberrantly recruits DOT1L, leading to ectopic H3K79 methylation and activation of leukemogenic genes. DOT1L inhibitors are being developed to specifically target this dependency.

Key Experimental Methodologies: A Practical Guide

Investigating histone lysine methylation requires specialized techniques to map the location of specific marks genome-wide and to quantify their abundance.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method for mapping the genomic location of a specific histone modification. The workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the histone mark of interest with a specific antibody, and sequencing the associated DNA.

Caption: Standard workflow for a ChIP-seq experiment.

Detailed Protocol: Step-by-Step ChIP-seq

-

Cell Fixation (Causality: To covalently link proteins to DNA, preserving in vivo interactions):

-

Harvest 10-20 million cells.

-

Add formaldehyde to a final concentration of 1% directly to the cell culture medium.

-

Incubate for 10 minutes at room temperature with gentle rotation.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation (Causality: To solubilize chromatin and shear it to a manageable size for IP):

-

Lyse cells using a series of buffers with increasing detergent strength to isolate nuclei.

-

Resuspend nuclei in a shearing buffer (e.g., RIPA buffer).

-

Shear chromatin to an average size of 200-600 bp using a probe sonicator or enzymatic digestion (e.g., MNase). Self-Validation: Run a small aliquot on an agarose gel to confirm fragment size.

-

-

Immunoprecipitation (Causality: To enrich for chromatin fragments containing the specific histone mark):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate with a ChIP-validated antibody specific to the histone mark of interest (e.g., anti-H3K27me3) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours.

-

-

Washes and Elution (Causality: To remove non-specifically bound chromatin and then release the target complexes):

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove contaminants.

-

Elute the chromatin from the beads using an elution buffer (e.g., SDS/NaHCO3).

-

-

Reverse Cross-linking and DNA Purification (Causality: To release the DNA for downstream analysis):

-

Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and an input control sample.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequence reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment compared to the input control.

-

Mass Spectrometry (MS) for Global Histone PTM Analysis

While ChIP-seq provides location information, MS-based proteomics is the most powerful tool for identifying and quantifying the abundance of dozens of different histone modifications simultaneously. This is crucial for understanding the global state of the "histone code" and how it changes in response to stimuli or in disease. The "bottom-up" approach, involving the analysis of tryptic peptides, is most common for comprehensive PTM profiling.

Conclusion and Future Perspectives

Histone Nε-lysine methylation is a fundamental epigenetic mechanism that is central to the regulation of the eukaryotic genome. The intricate interplay between writers, erasers, and readers provides a highly tunable system for controlling gene expression programs. The profound involvement of this system in cancer has rightfully placed its components at the forefront of modern drug discovery. Future research will continue to unravel the complex crosstalk between lysine methylation and other PTMs, explore the roles of non-histone protein methylation, and develop next-generation therapeutics with greater specificity and efficacy.

References

-

Title: Histone lysine methyltransferases and demethylases in carcinogenesis. Source: Cell and Bioscience, 2021. URL: [Link]

-

Title: Histone demethylases in chromatin biology and cancer. Source: The FEBS Journal, 2010. URL: [Link]

-

Title: Reading the Histone Code. Source: BioTechniques, 2003. URL: [Link]

-

Title: The role of histone lysine methyltransferases and demethylases in the regulation of prostate cancer. Source: International Journal of Biological Sciences, 2023. URL: [Link]

The Unseen Modifier: A Technical Guide to N(2)-methyl-L-lysine as a Post-Translational Modification

Foreword

For decades, the field of post-translational modifications (PTMs) has been dominated by the study of modifications occurring on the side chains of amino acids. Among these, lysine methylation has been a cornerstone of epigenetic and signaling research. However, the vast majority of this research has focused on the methylation of the epsilon-amino group (Nε or N(6)). This guide shifts the focus to a less explored, yet functionally critical modification: the methylation of the alpha-amino group (Nα or N(2)) of N-terminal lysine residues. This modification, catalyzed by a distinct set of enzymes, imparts unique regulatory functions that are only now beginning to be fully appreciated. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals poised to explore this emerging frontier in protein regulation.

Introduction: A Tale of Two Methylations

Lysine, with its two amino groups, presents two potential sites for methylation: the well-studied ε-amino group of its side chain and the α-amino group at the protein's N-terminus.[1][2] While both involve the addition of methyl groups from S-adenosyl-L-methionine (SAM), their enzymatic machinery, substrate context, and functional outcomes are distinct.

-

N(6)-methyl-L-lysine (Nε-methylation): Occurs on internal lysine residues within a polypeptide chain. This modification is a hallmark of histone biology and is crucial for regulating chromatin structure and gene expression.[3] A vast and complex network of "writers" (lysine methyltransferases, KMTs), "erasers" (lysine demethylases, KDMs), and "readers" (proteins with domains like chromo, Tudor, and PWWP) governs the dynamic nature of this mark.[4]

-

N(2)-methyl-L-lysine (Nα-methylation): This modification is restricted to the α-amino group of the very first amino acid of a protein, and in the context of this guide, specifically a lysine residue.[5] This occurs after the initiating methionine is cleaved.[1] This N-terminal methylation alters the charge and hydrophobicity of the protein's terminus, directly impacting its interactions and functions.[1]

This guide will exclusively focus on the latter, N(2)-methyl-L-lysine, a modification that, while known for over four decades, has been underexplored relative to its side-chain counterpart.[1]

The Enzymatic Machinery of N-terminal Lysine Methylation

The regulation of N(2)-methyl-L-lysine is governed by a specialized set of enzymes. Unlike the extensive families of KMTs and KDMs for N(6)-methylation, the machinery for N-terminal methylation appears to be more concise.

The "Writers": N-Terminal Methyltransferases (NTMTs)

The enzymes responsible for catalyzing N-terminal methylation are known as N-terminal methyltransferases (NTMTs). Two key enzymes have been identified to methylate N-terminal lysine residues:

-

NTMT1 (METTL11A): This is the primary enzyme responsible for the methylation of proteins featuring a specific N-terminal sequence motif: X-P-K/R , where X can be Alanine, Proline, Serine, or Glycine.[6] The proline residue at the second position is a critical determinant for substrate recognition. NTMT1 can catalyze mono-, di-, and trimethylation of the N-terminal α-amino group.[1]

-

METTL13: This is a dual-function methyltransferase that targets both the N-terminus and an internal lysine residue (Lys55) of the eukaryotic elongation factor 1 alpha (eEF1A).[7][8] Its N-terminal methylation activity is crucial for regulating translation dynamics.[7][8]

The catalytic process for N-terminal lysine methylation is illustrated in the diagram below:

The "Erasers": A Conspicuous Absence

A striking feature of N-terminal methylation is its apparent irreversibility. To date, no N-terminal demethylases ("erasers") have been identified.[9] This suggests that, unlike the dynamic nature of N(6)-lysine methylation, N-terminal methylation may function as a more permanent regulatory switch, potentially being removed only through protein degradation.

The "Readers": An Area of Active Investigation

While the concept of "reader" proteins that specifically recognize methylated lysine side chains is well-established in epigenetics, the identification of readers for N-terminally methylated lysine is still in its nascent stages.[6] The generation of a permanent positive charge upon trimethylation can enhance electrostatic interactions with negatively charged molecules like DNA or acidic patches on other proteins.[1][10] However, specific protein domains that bind to N-terminally methylated lysine with high affinity are yet to be fully characterized. The development of chemical probes, such as photoaffinity probes with methylated N-terminal sequences, is a promising strategy to capture and identify these elusive reader proteins.[6]

Functional Consequences of N-terminal Lysine Methylation

N(2)-methylation of lysine exerts its regulatory effects primarily by modulating protein-protein and protein-DNA interactions.[1][10] This can lead to profound changes in protein localization, stability, and activity.

Regulation of Protein-DNA Interactions

N-terminal lysine trimethylation introduces a fixed positive charge, which can enhance the affinity of a protein for the negatively charged phosphate backbone of DNA.[10]

-

CENP-B: Loss of N-terminal trimethylation on Centromere Protein B (CENP-B) prevents its binding to its specific DNA motif in centromeres, highlighting the critical role of this modification in chromatin organization.[10]

-

DDB2: In response to UV irradiation, N-terminal methylation of Damaged DNA-Binding Protein 2 (DDB2) by NTMT1 promotes its localization to sites of DNA damage, facilitating DNA repair.[1]

Modulation of Protein-Protein Interactions

The altered physicochemical properties of the N-terminus upon methylation can create or abolish docking sites for other proteins.

-

CENP-A: N-terminal trimethylation of the histone H3 variant CENP-A is essential for the recruitment of CENP-T and CENP-I, two key components of the constitutive centromere complex. This interaction is vital for proper cell cycle progression.[10]

Crosstalk with Other N-terminal Modifications

N-terminal lysine methylation can engage in crosstalk with other N-terminal modifications, most notably acetylation. These two modifications are generally mutually exclusive.

-

MYL9: Myosin light chain 9 (MYL9) can be either N-terminally methylated or acetylated. N-terminal methylation enhances its interaction with DNA in the nucleus, while N-terminal acetylation promotes its association with cytoskeletal proteins.[10] This illustrates how different N-terminal modifications can dictate the subcellular localization and function of a protein.

Known Substrates and Their Functions

The following table summarizes some of the key validated substrates of N-terminal lysine methylation and the functional implications of this modification.

| Substrate Protein | Methyltransferase | N-terminal Sequence | Biological Function of Methylation |

| RCC1 | NTMT1 | SPK... | Chromatin segregation, DNA damage response |

| Retinoblastoma (RB) | NTMT1 | PPK... | Tumor suppression, cell cycle regulation |

| SET | NTMT1 | APK... | Regulation of transcription and chromatin |

| CENP-A | NTMT1 | GPK... | Centromere function, kinetochore assembly |

| CENP-B | NTMT1 | GPK... | Centromeric DNA binding |

| DDB2 | NTMT1 | APK... | DNA damage recognition and repair |

| eEF1A | METTL13 | GK... | Regulation of translation elongation and fidelity |

Methodologies for the Study of N(2)-methyl-L-lysine

The study of N-terminal lysine methylation requires specialized techniques, particularly for its detection and quantification, due to its unique location and the subtle mass shift it imparts.

Mass Spectrometry: The Gold Standard for Detection

Mass spectrometry (MS) is the definitive method for the identification and site-localization of N-terminal lysine methylation.[11] A typical bottom-up proteomics workflow is employed.

Step-by-Step Protocol for Bottom-Up Proteomics Analysis:

-

Protein Extraction and Denaturation: Lyse cells or tissues in a buffer containing strong denaturants (e.g., 8M urea) and detergents to ensure complete protein solubilization and unfolding.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent their re-formation.

-

Proteolytic Digestion: Digest the proteome into peptides.

-

Causality: The choice of protease is critical. Trypsin, which cleaves after lysine and arginine, can produce very short and difficult-to-detect N-terminal peptides from proteins with the X-P-K/R motif. Using alternative proteases like Glu-C (cleaves after glutamate) or Lys-N (cleaves before lysine) can generate longer, more readily identifiable N-terminal peptides.[11]

-

-

Peptide Desalting: Remove salts and detergents that can interfere with MS analysis using C18 solid-phase extraction.

-

LC-MS/MS Analysis:

-

Separate the peptide mixture using reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

-

Technical Insight: High-resolution mass analyzers (e.g., Orbitrap) are essential. N-terminal trimethylation results in a mass shift of +42.047 Da, which is nearly isobaric with N-terminal acetylation (+42.011 Da).[11] High resolution is required to confidently distinguish between these two modifications.[12]

-

-

Database Searching:

-

Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant or Mascot.

-

Self-Validation: It is crucial to specify mono-, di-, and trimethylation of protein N-termini as variable modifications in the search parameters. The software will then attempt to match the observed mass shifts to these modifications.

-

-

Data Validation: Manually inspect the MS/MS spectra of putative N-terminally methylated peptides. Confident identification requires a clear series of b- and y-ions that confirm the mass modification is localized to the N-terminus.

Antibody-Based Detection

The development of specific antibodies for N-terminally methylated lysine has lagged behind that for N(6)-methyllysine. Most commercially available "pan-methyllysine" antibodies are designed to recognize methylated lysine side chains and may not effectively recognize the N-terminal modification.[13] However, if a substrate-specific antibody that recognizes the N-terminally methylated form of a protein of interest is available, it can be used in standard immunoassays.

Protocol for Immunoblotting (Western Blot):

-

Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminally methylated protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager. The intensity of the band corresponds to the level of the methylated protein.

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, unmodified form of the protein of interest or a housekeeping protein like GAPDH or β-actin.

Chemical Probes

The development of chemical probes is a burgeoning area in the study of N-terminal methylation. These tools can be used to identify novel substrates and potential reader proteins.

-

Activity-Based Substrate Profiling: SAM surrogates containing a terminal alkyne or other reactive group can be used in vitro or in cells.[14] NTMTs will transfer this modified methyl-analog onto their substrates. The tagged substrates can then be labeled with biotin or a fluorophore via click chemistry for enrichment and identification by mass spectrometry or fluorescence imaging.[14]

N(2)-methyl-L-lysine in Health and Disease

The dysregulation of N-terminal lysine methylation is increasingly being implicated in various human diseases, particularly cancer.

-

Cancer: NTMT1 is overexpressed in several cancers, and its activity has been linked to processes that promote tumor growth, such as the DNA damage response and cell cycle regulation.[6][14] METTL13 has also been identified as a proto-oncogene in several cancer types, with its role in modulating translation being a key factor.[7][15] The enzymes of this pathway, therefore, represent promising targets for novel anti-cancer therapies.

-

Neurodegenerative Diseases: While research is still in its early stages, the fundamental roles of N-terminal methylation in DNA repair and protein stability suggest that its dysregulation could contribute to the pathology of neurodegenerative disorders.[16]

Future Directions and Concluding Remarks

The study of N(2)-methyl-L-lysine as a post-translational modification is a field ripe with opportunity. Key areas for future research include:

-

Discovery of "Erasers" and "Readers": The identification of N-terminal demethylases and specific reader proteins will be a major breakthrough, transforming our understanding of this modification from a static mark to a dynamic regulatory event.

-

Expansion of the Substrate Landscape: Global proteomic approaches, coupled with the use of chemical probes, will undoubtedly uncover a much larger repertoire of proteins that are regulated by N-terminal lysine methylation.

-

Development of Specific Inhibitors: The design of potent and selective small-molecule inhibitors of NTMT1 and METTL13 will be invaluable for both basic research and as potential therapeutic agents.

-

Elucidation of Crosstalk: Further investigation into the interplay between N-terminal methylation and other PTMs will provide a more holistic view of protein regulation.

References

-

Past, present, and perspectives of protein N-terminal methylation. (2021). PMC. [Link]

-

Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. (2021). PMC. [Link]

-

Emerging roles of lysine methylation on non-histone proteins. (2012). PMC. [Link]

-

Structure, Activity and Function of the Dual Protein Lysine and Protein N-Terminal Methyltransferase METTL13. (2021). PMC. [Link]

-

Structure, Activity and Function of the Dual Protein Lysine and Protein N-Terminal Methyltransferase METTL13. (2021). ResearchGate. [Link]

-

N-terminal methylation of proteins: structure, function and specificity. (1989). PubMed. [Link]

-

Histone. (2023). Wikipedia. [Link]

-

Unlocking the Mysteries of Alpha-N-Terminal Methylation and its Diverse Regulatory Functions. (2021). ResearchGate. [Link]

-

Histone methylation. (2023). Wikipedia. [Link]

-

SMYD2-mediated methylation of STAT1 protects against hepatic ischaemia/reperfusion injury by blocking JAK-STAT1 signalling pathways. (2023). Gut. [Link]

-

A Genome-Wide DNA Methylation Survey Reveals Salicylic Acid-Induced Distinct Hypomethylation Linked to Defense Responses Against Biotrophic Pathogens. (2023). Preprints.org. [Link]

-

Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. (2021). Journal of Biological Chemistry. [Link]

-

Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2023). MDPI. [Link]

-

Biological Relevance of Dual Lysine and N-Terminal Methyltransferase METTL13. (2023). PMC. [Link]

-

Activity-based substrate profiling of N-terminal methyltransferase 1 (NTMT1). (2019). K-REx. [Link]

-

Quantitative analysis of global protein lysine methylation by mass spectrometry. (2016). PMC. [Link]

-

How ATP-Dependent Chromatin Remodeling Complexes Regulate Vertebrate Embryonic Development. (2023). MDPI. [Link]

-

INVESTIGATING THE PROTEIN ALPHA-N-TERMINAL METHYLTRANSFERASE 1 (NTMT1)-MEDIATED PATHWAYS. (2023). Purdue University Graduate School. [Link]

-

Comprehending Dynamic Protein Methylation with Mass Spectrometry. (2015). PMC. [Link]

-

Structural basis for substrate recognition by the human N-terminal methyltransferase 1. (2015). NIH. [Link]

-

Structural basis for antigen recognition by methylated lysine–specific antibodies. (2013). PMC. [Link]

-

Lysine methylation: Implications in neurodegenerative disease. (2019). PubMed. [Link]

-

Prominent role of histone lysine demethylases in cancer epigenetics and therapy. (2014). NIH. [Link]

-

Histone Methylation Regulation in Neurodegenerative Disorders. (2021). MDPI. [Link]

-

Biochemistry of protein lysine and N-terminal methylation. (2021). ResearchGate. [Link]

-

Methylation Specific Antibody Discovery Service. (2023). Creative Biolabs. [Link]

-

Characterization of the biochemical activity and tumor-promoting role of the dual protein methyltransferase METL-13/METTL13 in Caenorhabditis elegans. (2023). PLOS One. [Link]

-

Epigenetic Regulation in Neurodegenerative Diseases. (2018). PMC. [Link]

-

Methylated (ε-N) Lysine Antibody (ICP0501). (2023). Immunechem. [Link]

-

Kinetic Mechanism of Protein N-terminal Methyltransferase 1. (2013). PMC. [Link]

-

N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects. (2015). NIH. [Link]

Sources

- 1. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methylation - Wikipedia [en.wikipedia.org]

- 3. Histone - Wikipedia [en.wikipedia.org]

- 4. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]

- 5. N-terminal methylation of proteins: structure, function and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. Structure, Activity and Function of the Dual Protein Lysine and Protein N-Terminal Methyltransferase METTL13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. immunechem.com [immunechem.com]

- 14. krex.k-state.edu [krex.k-state.edu]

- 15. Biological Relevance of Dual Lysine and N-Terminal Methyltransferase METTL13 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysine methylation: Implications in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of N(2)-methyl-L-lysine

Abstract

N(2)-methyl-L-lysine, an N-alpha-methylated derivative of the essential amino acid L-lysine, represents a fascinating yet under-explored molecule in the landscape of post-translational modifications and amino acid metabolism. While the biological significance of N(epsilon)-methylation of lysine is well-established, particularly in the context of histone modifications and epigenetic regulation, the biochemical properties and physiological roles of N(2)-methyl-L-lysine are emerging as a distinct and important area of research. This technical guide provides a comprehensive overview of the current understanding of N(2)-methyl-L-lysine, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its biological significance with a focus on N-alpha-terminal methylation of proteins, detail methodologies for its synthesis and analysis, and discuss its potential implications in health and disease.

Introduction: The Nuances of Lysine Methylation

Lysine methylation is a critical post-translational modification that plays a pivotal role in regulating a vast array of cellular processes.[1] This modification, traditionally studied at the epsilon-amino group of lysine residues, is now understood to be more complex, with methylation also occurring at the alpha-amino group. N(2)-methyl-L-lysine, also known as N-alpha-methyl-L-lysine, introduces a methyl group to the alpha-amino nitrogen of the lysine backbone. This seemingly subtle modification can have profound effects on the biochemical properties of the amino acid and the proteins into which it may be incorporated, altering charge, hydrophobicity, and steric profile. This guide will specifically focus on the alpha-methylated form of lysine, distinguishing its properties and functions from its more extensively studied epsilon-methylated counterparts.

Physicochemical Properties of N(2)-methyl-L-lysine

A thorough understanding of the physicochemical properties of N(2)-methyl-L-lysine is fundamental to designing experiments for its study and interpreting its biological activity.

| Property | Value | Source |

| Molecular Formula | C7H16N2O2 | [2] |

| Molecular Weight | 160.21 g/mol | [2] |

| IUPAC Name | (2S)-6-amino-2-(methylamino)hexanoic acid | [2] |

| CAS Number | 7431-89-2 | [3] |

| pKa (alpha-amino group) | ~6-8 (estimated for N-terminal amino groups) | [4] |

| pKa (epsilon-amino group) | ~10.5 | [5] |

The methylation of the alpha-amino group lowers its pKa compared to the epsilon-amino group.[4] This has significant implications for the charge state of N(2)-methyl-L-lysine at physiological pH, influencing its interactions with other molecules and its potential role in enzymatic reactions.

Biological Significance: A Focus on N-Alpha-Terminal Methylation

While the biological roles of free N(2)-methyl-L-lysine are not yet well-defined, the significance of N-alpha-methylation of lysine residues at the N-terminus of proteins is an active area of investigation. This modification is catalyzed by a class of enzymes known as N-terminal methyltransferases (NTMTs).[6][7]

Enzymatic Machinery: N-Terminal Methyltransferases (NTMTs)

Eukaryotic cells possess dedicated enzymes, NTMT1 and NTMT2, that catalyze the methylation of the alpha-amino group of the N-terminal amino acid of specific proteins.[6][7] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[7] The substrate specificity of NTMTs is often directed by a consensus sequence, with the X-P-K/R motif being a common recognition site where X is the N-terminal amino acid to be methylated.[7]

Functional Consequences of N-Alpha-Terminal Methylation

N-alpha-terminal methylation has been implicated in a variety of crucial cellular processes:

-

Protein Stability and Degradation: N-terminal methylation can protect proteins from degradation through the N-degron pathway, thereby increasing their half-life.[4]

-

Protein-Protein Interactions: The altered charge and hydrophobicity of the N-terminus can modulate interactions with other proteins. For example, N-alpha-methylation of the Regulator of Chromosome Condensation 1 (RCC1) influences its interaction with chromatin.[8]

-

DNA Repair: NTMT1 has been shown to play a role in DNA damage repair, and its loss can increase sensitivity to DNA damaging agents.[6]

-

Cell Cycle Regulation: Several proteins involved in cell cycle progression are known to be N-terminally methylated, suggesting a role for this modification in regulating cell division.[6][8]

The specific role of N(2)-methyl-L-lysine as a free amino acid in these processes is an area that warrants further investigation. It is plausible that it could act as a precursor for the synthesis of N-alpha-methylated proteins or have signaling functions of its own.

Methodologies for the Study of N(2)-methyl-L-lysine

The study of N(2)-methyl-L-lysine requires robust methods for its synthesis and analysis.

Chemical Synthesis

The synthesis of N(2)-methyl-L-lysine and its derivatives is crucial for generating standards for analytical methods and for use in biochemical and cell-based assays. A common strategy involves the selective protection of the epsilon-amino group, followed by methylation of the alpha-amino group, and subsequent deprotection.

Experimental Protocol: Synthesis of N(alpha)-Fmoc-N(epsilon)-Boc-L-lysine

This protocol describes the synthesis of a protected form of N(epsilon)-methyl-L-lysine, which can be adapted for the synthesis of N(alpha)-methylated versions and is a key building block in peptide synthesis.[5][6]

-

Starting Material: Commercially available N(alpha)-Fmoc-L-lysine.

-

Protection of the epsilon-amino group: The epsilon-amino group is protected with a tert-butyloxycarbonyl (Boc) group.

-

Reductive Methylation: The alpha-amino group is then methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.

-

Purification: The final product is purified by column chromatography.

Analytical Techniques

Mass spectrometry (MS) is the cornerstone for the identification and quantification of N(2)-methyl-L-lysine.[9][10]

Experimental Protocol: Analysis of N(2)-methyl-L-lysine by LC-MS/MS

-

Sample Preparation: Proteins from cell lysates or biological fluids are hydrolyzed to release free amino acids.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, amino acids can be derivatized.

-

Chromatographic Separation: The derivatized amino acids are separated using liquid chromatography (LC), typically with a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometric Analysis: The separated amino acids are introduced into a tandem mass spectrometer (MS/MS).

-

Identification and Quantification: N(2)-methyl-L-lysine is identified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is achieved by comparing the signal intensity to that of a stable isotope-labeled internal standard.

Distinguishing N(alpha)- from N(epsilon)-methyl-lysine:

Distinguishing between these two isomers by mass spectrometry can be challenging due to their identical mass. However, their fragmentation patterns upon collision-induced dissociation (CID) can differ. The fragmentation of N(epsilon)-methyl-lysine often results in a characteristic loss of the methylated side chain.[5][11] In contrast, the fragmentation of N(2)-methyl-L-lysine is expected to show patterns more typical of alpha-amino acid fragmentation, with losses of water, carbon monoxide, and the entire amino group. High-resolution mass spectrometry and careful analysis of the fragmentation spectra are essential for unambiguous identification.

Role in Disease and Therapeutic Potential

The dysregulation of protein methylation is increasingly linked to various diseases, including cancer and neurodegenerative disorders. Given the role of N-terminal methylation in critical cellular processes, the enzymes responsible for this modification, NTMTs, are emerging as potential therapeutic targets. The development of specific inhibitors for NTMTs could offer novel strategies for treating diseases where N-terminal methylation is aberrant.

Furthermore, the potential of N(2)-methyl-L-lysine as a biomarker is an area ripe for exploration. Altered levels of this modified amino acid in biological fluids could be indicative of changes in metabolic pathways or the activity of methyltransferases and demethylases, potentially providing diagnostic or prognostic information for various pathological conditions.

Future Directions and Concluding Remarks

The study of N(2)-methyl-L-lysine is a rapidly evolving field. While significant progress has been made in understanding the enzymatic machinery and functional consequences of N-alpha-terminal methylation in proteins, several key questions remain:

-

What are the specific metabolic pathways of free N(2)-methyl-L-lysine?

-

Are there dedicated enzymes for the methylation and demethylation of free L-lysine at the alpha-position?

-

Does free N(2)-methyl-L-lysine have unique biological activities independent of its incorporation into proteins?

Answering these questions will require the development of more specific analytical tools and the application of multi-omics approaches to unravel the complex interplay of N(2)-methyl-L-lysine in cellular metabolism and signaling. The insights gained from such research will undoubtedly pave the way for a more complete understanding of lysine biochemistry and may unveil new therapeutic avenues for a range of human diseases.

References

- Toogood, H. S., & Tait, S. (Eds.). (2020). Protein N-Terminal Methyltransferases: Methods and Protocols. Springer US.

- Zhang, K., & James, P. (2021). Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach. Journal of the American Society for Mass Spectrometry, 32(11), 2973–2983.

- Biggar, K. K., & Li, S. S. C. (2015). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Chemical Reviews, 115(6), 2321–2349.

- Zhang, K., Yari, Z., & James, P. (2003). Epsilon-N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(5), 371–376.

- Petrossian, T. C., & Clarke, S. G. (2011). Chemical Biology of Protein N‐Terminal Methyltransferases. ChemBioChem, 12(10), 1479–1489.

- Huang, Z., Du, J., Su, X., Chen, Y., Zhao, Y., & Li, Y. (2007). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)

- Hoekstra, M., & Biggar, K. K. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 11(11), 2825.

- Schu, M., & Tria, G. (2021). Past, present, and perspectives of protein N-terminal methylation. Journal of Biological Chemistry, 296, 100589.

- Olsen, J. V., & Macek, B. (2009). Quantitative proteomics by mass spectrometry. In Proteomics. Humana Press.

- Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010497, Methyl-lysine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). N2-Methyl-L-lysine (HMDB0240689). Retrieved from [Link]

- Carroll, K. S., & Shokat, K. M. (2013). Impact of Protein Nα-Modifications on Cellular Functions and Human Health. Biochemistry, 52(1), 1–15.

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

Sources

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Identification and Characterization of a Highly Conserved Crenarchaeal Protein Lysine Methyltransferase with Broad Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epsilon -N,N,N-trimethyllysine-specific ions in matrix-assisted laser desorption/ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N(2)-methyl-L-lysine Metabolic Pathways for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Landscape of Lysine Methylation

In the intricate world of cellular metabolism and regulation, lysine stands out not only as an essential building block for proteins but also as a hub for a multitude of post-translational modifications that dictate protein function and cellular fate. Among these modifications, lysine methylation has emerged as a critical regulator of epigenetic signaling and diverse physiological processes. This guide provides a comprehensive exploration of the metabolic pathways associated with N(2)-methyl-L-lysine, offering a technical and field-proven perspective for researchers, scientists, and professionals in drug development. We will delve into the established pathways of lysine metabolism, the well-characterized realm of protein lysine methylation, and the current understanding of free methylated lysine derivatives, while also highlighting the existing frontiers in our knowledge.

The Foundational Pathways of L-Lysine Metabolism

A thorough understanding of N(2)-methyl-L-lysine necessitates a foundational knowledge of the metabolic fate of its parent molecule, L-lysine. As an essential amino acid, lysine cannot be synthesized by mammals and must be obtained from dietary sources. Its metabolism is crucial for protein synthesis, as well as for various other physiological functions.

Lysine Biosynthesis: A Tale of Two Pathways

While mammals lack the machinery for lysine biosynthesis, it is synthesized in bacteria, plants, and fungi through two distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.[1][2]

-

The Diaminopimelate (DAP) Pathway: Predominantly found in prokaryotes and plants, the DAP pathway is part of the aspartate-derived biosynthetic family, which also produces threonine, methionine, and isoleucine.[1]

-

The α-Aminoadipate (AAA) Pathway: This pathway is part of the glutamate biosynthetic family and is utilized by some fungi and certain prokaryotes.[1][2]

Lysine Catabolism: The Saccharopine and Pipecolate Pathways

In mammals, the breakdown of lysine primarily occurs in the liver via two main pathways that converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[2][3]

-

The Saccharopine Pathway: This is the major pathway for lysine degradation in mammals.[2] The initial steps involve the condensation of lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield glutamate and α-aminoadipate-semialdehyde.

-

The Pipecolate Pathway: This pathway represents a minor route for lysine catabolism in the brain and other tissues. Lysine is converted to pipecolic acid, which is then further metabolized.

The regulation of lysine catabolism is complex, involving developmental, hormonal, and stress-related factors, highlighting the importance of maintaining lysine homeostasis.[4]

Protein Lysine Methylation: A Key Epigenetic and Regulatory Modification

While the metabolism of free N(2)-methyl-L-lysine is not as extensively characterized, the methylation of lysine residues within proteins is a well-established and critically important post-translational modification (PTM). This process is a cornerstone of epigenetic regulation, particularly through the modification of histone proteins.

The Enzymatic Machinery of Lysine Methylation

The dynamic process of protein lysine methylation is orchestrated by two opposing classes of enzymes:

-

Protein Lysine Methyltransferases (KMTs): Often referred to as "writers," these enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue.[5]

-

Protein Lysine Demethylases (KDMs): Known as "erasers," these enzymes remove methyl groups from lysine residues.[3]

This enzymatic interplay allows for the precise and reversible control of protein methylation states, which in turn influences gene expression, protein stability, and protein-protein interactions.

Functional Consequences of Protein Lysine Methylation

Lysine methylation plays a pivotal role in a wide array of biological processes:

-

Epigenetic Regulation: Methylation of histone tails is a hallmark of chromatin regulation, influencing gene transcription. Different methylation states (mono-, di-, or tri-methylation) at various lysine residues can either activate or repress gene expression.

-

Non-Histone Protein Regulation: A growing number of non-histone proteins are known to be regulated by lysine methylation, affecting their stability, subcellular localization, and enzymatic activity.

-

Disease Pathogenesis: Dysregulation of lysine methylation is implicated in the development and progression of numerous diseases, including cancer and neurological disorders.[5] This has made KMTs and KDMs attractive targets for therapeutic intervention.

Free Methylated Lysine Derivatives: Formation and Significance

While the enzymatic pathways for the synthesis and degradation of free N(2)-methyl-L-lysine are not well-defined in the literature, the presence of methylated lysine derivatives in biological fluids is acknowledged, and their formation can occur through various mechanisms.

Non-Enzymatic Formation

Free L-lysine can undergo non-enzymatic reactions with endogenous reactive species, such as glyoxal (GO) and methylglyoxal (MGO), which are byproducts of carbohydrate metabolism.[6][7] These reactions can lead to the formation of advanced glycation end-products (AGEs), including Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).[6][7][8] While distinct from N(2)-methyl-L-lysine, the study of these molecules provides a framework for understanding how free lysine can be modified in vivo.

Product of Protein Turnover

A significant source of free methylated lysine derivatives is likely the catabolism of proteins that have undergone post-translational methylation. When proteins containing methylated lysine residues are degraded, these modified amino acids can be released into the cellular pool. The subsequent metabolic fate of these free methylated amino acids is an area of ongoing research.

Physiological and Clinical Relevance

The levels of circulating and excreted modified lysine derivatives have been investigated as potential biomarkers for various pathological conditions. For instance, elevated levels of CML are associated with chronic kidney disease (CKD) and diabetes mellitus, as the kidneys are the primary route of elimination for these molecules.[9] This suggests that the clearance of modified amino acids is a critical physiological process.

Methodologies for the Study of Lysine and Its Derivatives

The accurate detection and quantification of lysine and its methylated forms are essential for research and clinical applications. A variety of analytical techniques are employed for this purpose.

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with various detection methods is a cornerstone for the analysis of amino acids.

-

Mass Spectrometry (MS): HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of lysine and its derivatives in complex biological matrices such as plasma, urine, and tissue extracts.

-

Fluorometric Detection: Derivatization of amino acids with fluorescent reagents followed by HPLC with fluorescence detection offers high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for the analysis of amino acids. This technique typically requires derivatization of the analytes to increase their volatility. Stable-isotope dilution GC-MS is a gold-standard method for accurate quantification.[8]

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of specific modified lysine derivatives, such as CML, in biological samples.[9] These assays offer a high-throughput platform for clinical studies.

Experimental Protocol: Quantification of Free Lysine Derivatives in Plasma by LC-MS/MS

This protocol provides a generalized workflow for the analysis of free methylated lysine derivatives in plasma.

1. Sample Preparation: a. To 100 µL of plasma, add an internal standard solution containing isotopically labeled analogs of the target analytes. b. Precipitate proteins by adding 400 µL of ice-cold methanol. c. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: A reversed-phase C18 column suitable for polar analytes.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from low to high organic phase to achieve separation of the analytes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

3. Data Analysis: a. Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Future Directions and Unanswered Questions

While significant strides have been made in understanding lysine metabolism and the profound impact of protein lysine methylation, the metabolic pathways of free N(2)-methyl-L-lysine remain a largely unexplored territory. Key questions for future research include:

-

Enzymatic Synthesis: Are there specific methyltransferases that act on free L-lysine to produce N(2)-methyl-L-lysine?

-

Degradative Pathways: How is free N(2)-methyl-L-lysine catabolized in mammals? Are there specific demethylases or other enzymes involved in its breakdown?

-

Physiological Role: Does free N(2)-methyl-L-lysine have a unique physiological function, or is it merely a byproduct of protein turnover?

-

Gut Microbiota Contribution: What is the role of the gut microbiota in the production and metabolism of free methylated amino acids?

Answering these questions will be crucial for a complete understanding of lysine metabolism and its implications for human health and disease. The development of novel analytical techniques and experimental models will be instrumental in unraveling the complexities of this metabolic frontier.

References

-

Tsikas, D. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. International Journal of Molecular Sciences, 23(6), 3354. [Link][6][7]

-

PubChem. (n.d.). Methyl-lysine. National Center for Biotechnology Information. [Link][10]

-

Soares da Costa, T. (2020). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. [Link][2]

-

Angelova, P. R., et al. (2021). Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus. Journal of Clinical Medicine, 10(14), 3099. [Link][9]

-

Gai, Z., et al. (2020). Lysine methyltransferase inhibitors: where we are now. RSC Chemical Biology, 1(4), 264-284. [Link][5]

-

Gal, H., & Amir, R. (2018). Lysine Catabolism, an Effective Versatile Regulator of Lysine Level in Plants. International Journal of Molecular Sciences, 19(11), 3392. [Link][4]

Sources

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 2. upload.wikimedia.org [upload.wikimedia.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Lysine catabolism, an effective versatile regulator of lysine level in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY Database [genome.jp]

An In-Depth Technical Guide to the Structural Analysis of N(2)-methyl-L-lysine

Foreword: Unveiling the Subtle Complexity of a Key Post-Translational Modification

In the intricate landscape of cellular regulation, post-translational modifications (PTMs) of proteins represent a critical layer of complexity, dictating protein function, localization, and interaction networks. Among these, the methylation of lysine residues has emerged as a pivotal signaling mark, particularly in the context of epigenetics and the regulation of gene expression. While much of the research focus has been on the well-characterized N(6)-methylation of the lysine side chain, the N(2)-methylation of the alpha-amino group presents a more subtle, yet potentially equally significant, modification.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural analysis of N(2)-methyl-L-lysine. It is born out of the necessity for a comprehensive resource that not only outlines analytical methodologies but also delves into the rationale behind experimental choices. As we navigate the structural nuances of this unique amino acid, we will explore its fundamental properties, its emerging biological significance, and the state-of-the-art techniques employed for its characterization. This document aims to be a self-validating system of protocols and insights, grounded in authoritative scientific principles, to empower your research and development endeavors.

Physicochemical Landscape of N(2)-methyl-L-lysine

A thorough understanding of the physicochemical properties of N(2)-methyl-L-lysine is the bedrock upon which all structural analysis is built. This modification, while seemingly minor, imparts distinct characteristics that influence its behavior in biological systems and analytical workflows.

N(2)-methyl-L-lysine, also known as N-alpha-methyl-L-lysine, is a derivative of the essential amino acid L-lysine where a methyl group is attached to the alpha-amino group.[1] Its IUPAC name is (2S)-6-amino-2-(methylamino)hexanoic acid.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O₂ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| IUPAC Name | (2S)-6-amino-2-(methylamino)hexanoic acid | [1] |

| PubChem CID | 7010497 | [1] |

| ChEBI ID | CHEBI:21756 | [1] |

The methylation at the alpha-amino group alters the basicity and steric hindrance around the chiral center, which can have profound effects on peptide structure and protein interactions. Unlike the more commonly studied N(6)-methyl-lysine, where methylation occurs on the side chain's epsilon-amino group, N(2)-methylation directly modifies the peptide backbone's amino terminus when it is the first amino acid in a polypeptide chain.

The Biological Significance of N-alpha-Methylation: An Emerging Frontier

While the "histone code" and the role of N(6)-lysine methylation in it have been extensively studied, the biological functions of N-alpha-methylation are in the relatively early stages of exploration.[2] However, this modification is drawing increasing attention for its involvement in a variety of essential biological processes.[2]

Protein N-alpha-methylation is a conserved post-translational modification found in both prokaryotes and eukaryotes.[2] Studies on N-alpha-methyltransferases and their substrates have revealed its involvement in diverse cellular functions, including:

-

Protein Synthesis and Degradation: N-alpha-methylation can influence the stability and turnover of proteins.

-

Cell Division and DNA Damage Response: The modification of key proteins involved in these processes suggests a regulatory role for N-alpha-methylation.[2]

-

Transcription Regulation: By modifying transcription factors and other nuclear proteins, N-alpha-methylation can impact gene expression.[2]

It is crucial to distinguish N-alpha-methylation from the more prevalent N-terminal acetylation. While both modify the N-terminus of a protein, they are catalyzed by different enzymes and are thought to have distinct functional consequences. Unlike lysine acetylation and side-chain methylation, N-terminal methylation is generally considered an irreversible modification.[2]

The enzymes responsible for N-alpha-methylation are a growing area of research. For example, PrmA in bacteria is a multifunctional enzyme capable of methylating both the N-alpha-amino group and the lysine side chain of the ribosomal protein L11.[2]

A Methodological Compendium for the Structural Elucidation of N(2)-methyl-L-lysine

The structural analysis of N(2)-methyl-L-lysine, whether as a free amino acid or within a peptide or protein, requires a multi-pronged approach, leveraging the strengths of various analytical techniques. The choice of methodology is dictated by the specific research question, the complexity of the sample, and the desired level of structural detail.

Mass Spectrometry: The Cornerstone of Identification and Quantification

Mass spectrometry (MS) is the primary tool for the identification and quantification of post-translational modifications, including N(2)-methylation.[3] Its high sensitivity and accuracy make it indispensable for analyzing complex biological samples.

Workflow for the Analysis of N(2)-methyl-L-lysine by Mass Spectrometry

Caption: A generalized workflow for the mass spectrometric analysis of N(2)-methyl-L-lysine.

Detailed Protocol for Bottom-Up Proteomics Analysis:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues using a suitable buffer containing protease inhibitors.

-

Quantify the protein concentration (e.g., using a BCA assay).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a specific protease, such as trypsin. Note: N(2)-methylation may affect tryptic digestion efficiency at the N-terminus.

-

-

Enrichment of Methylated Peptides (Optional but Recommended):

-

Due to the often low stoichiometry of PTMs, enrichment is crucial for detection.[3]

-

Utilize antibodies that specifically recognize N-terminally methylated peptides for immunoprecipitation.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptide mixture using reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

The mass spectrometer will perform MS scans to determine the mass-to-charge ratio (m/z) of the peptides and MS/MS scans to fragment the peptides and obtain sequence information.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database using software such as MaxQuant or Proteome Discoverer.

-

Specify N-terminal methylation as a variable modification in the search parameters. The mass shift for a single methylation is +14.01565 Da.

-

For quantitative studies, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of N(2)-methylated peptides between different conditions.

-

Causality Behind Experimental Choices: The choice of protease is critical. While trypsin is commonly used, its cleavage C-terminal to lysine and arginine can be hindered by modifications at these sites. For N-terminal modifications, this is less of a concern unless the N-terminal peptide is very small. The enrichment step is often necessary because of the low abundance of many PTMs, which might otherwise be masked by the high abundance of unmodified peptides.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy provides unparalleled detail about the chemical environment of individual atoms within a molecule. For N(2)-methyl-L-lysine, NMR can confirm the site of methylation and provide information about its conformation and dynamics.

Expected NMR Signatures:

-

¹H NMR: The protons of the N-methyl group are expected to appear as a singlet in the range of 2.4-2.6 ppm.[4] The alpha-proton signal will be shifted compared to unmodified lysine.

-

¹³C NMR: The carbon of the N-methyl group will have a characteristic chemical shift, likely in the range of 30-35 ppm.[5] The alpha-carbon signal will also be shifted upon methylation.

Protocol for NMR Analysis of N(2)-methyl-L-lysine:

-

Sample Preparation:

-

Dissolve the purified N(2)-methyl-L-lysine or a peptide containing this modification in a suitable deuterated solvent (e.g., D₂O).

-

The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For unambiguous assignment and structural elucidation, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Spectral Analysis:

-

Process and analyze the NMR spectra using appropriate software.

-

Compare the observed chemical shifts with those of unmodified lysine and other methylated amino acids to confirm the identity and structure of N(2)-methyl-L-lysine.

-

Causality Behind Experimental Choices: 2D NMR techniques like COSY and HSQC are essential for resolving spectral overlap, which can be significant in complex molecules like peptides, and for providing definitive assignments of the NMR signals to specific atoms in the molecule.

X-ray Crystallography: Visualizing the Three-Dimensional Structure

X-ray crystallography allows for the determination of the precise three-dimensional arrangement of atoms in a molecule, providing invaluable insights into how N(2)-methylation impacts protein structure and function.

Interestingly, the chemical modification of lysine residues through reductive methylation has been shown to facilitate the crystallization of some proteins that are otherwise difficult to crystallize.[5]

Workflow for X-ray Crystallography of a Protein Containing N(2)-methyl-L-lysine

Caption: A simplified workflow for the X-ray crystallographic analysis of a protein with N(2)-methyl-L-lysine.

Detailed Protocol:

-

Protein Expression and Purification:

-

Express the protein of interest with the N(2)-methyl-L-lysine modification. This may involve co-expression with a specific methyltransferase or chemical modification of the purified protein.

-

Purify the protein to a high degree of homogeneity.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to find conditions that yield well-ordered crystals.

-

-

X-ray Diffraction Data Collection:

-

Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

-

Collect the diffraction pattern, which is a series of spots of varying intensity.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the protein into the electron density map and refine it to best fit the experimental data.

-

-

Structural Analysis:

-

Analyze the final structure to understand the conformational changes and new interactions introduced by the N(2)-methyl group.

-

Causality Behind Experimental Choices: A highly pure and homogenous protein sample is a prerequisite for successful crystallization. Screening a broad range of conditions is necessary because protein crystallization is an empirical process. Synchrotron radiation is often required to obtain high-resolution diffraction data from protein crystals.

Synthesis of N(2)-methyl-L-lysine as an Analytical Standard

The availability of a pure, well-characterized analytical standard is essential for the confident identification and quantification of N(2)-methyl-L-lysine in biological samples. Several synthetic routes have been described for N-methylated amino acids.

A General Synthetic Approach:

A common strategy for the synthesis of N-alpha-methylated amino acids involves the reductive methylation of a protected amino acid precursor.

Illustrative Synthetic Scheme:

-

Protection of the epsilon-amino group of L-lysine: This is a critical first step to ensure selective methylation of the alpha-amino group. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Reductive amination of the alpha-amino group: The protected lysine is reacted with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen over a palladium catalyst, to introduce the methyl group.

-

Deprotection: The protecting group on the epsilon-amino group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield N(2)-methyl-L-lysine.

Disclaimer: This is a generalized scheme. The specific reagents, reaction conditions, and purification methods will need to be optimized for each synthesis.

N(2)-methyl-L-lysine in Drug Development: A Nascent Target

The enzymes that "write," "read," and "erase" lysine methylation marks are increasingly recognized as potential therapeutic targets for a range of diseases, including cancer and inflammatory disorders.[6] While the majority of drug discovery efforts have focused on the enzymes regulating N(6)-lysine methylation, the emerging understanding of N-alpha-methylation suggests that the enzymes involved in this process could also be viable drug targets.

The development of small molecule inhibitors or activators of N-alpha-methyltransferases and demethylases will require robust and reliable assays for their activity. The structural analysis techniques described in this guide are fundamental to these efforts, enabling:

-

Target Validation: Confirming the presence and functional significance of N(2)-methylation on a protein of interest.

-

Assay Development: Creating quantitative assays to measure the activity of enzymes that modify N(2)-methyl-L-lysine.

-

Structure-Based Drug Design: Using the three-dimensional structures of N-alpha-methyltransferases to design potent and selective inhibitors.

Future Perspectives and Concluding Remarks

The field of N(2)-methyl-L-lysine research is poised for significant growth. The development of more specific analytical tools, including antibodies that can distinguish N-alpha-methylation from other PTMs, will be crucial for advancing our understanding of its biological roles. Proteomics studies will continue to expand the catalogue of proteins modified by N-alpha-methylation, providing new avenues for functional investigation.

References

-

Walter, T. S., et al. (2006). Lysine methylation as a routine rescue strategy for protein crystallization. Structure, 14(11), 1617-1622. Available at: [Link]

-

Mótyán, J. A., et al. (2011). Antagonistic reactions of arginine and lysine against formaldehyde and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis. Amino Acids, 41(4), 867-879. Available at: [Link]

-

Petrossian, T. C., & Clarke, S. G. (2022). Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. Journal of Biological Chemistry, 298(3), 101653. Available at: [Link]

-

Zhao, Y., & Garcia, B. A. (2015). Quantitative analysis of global protein lysine methylation by mass spectrometry. Methods in Enzymology, 565, 239-257. Available at: [Link]

-

SpectraBase. (n.d.). N.alpha.-Methyl-L-lysine, N,N'-di(methoxycarbonyl)-, methyl ester. Available at: [Link]

-

PubChem. (n.d.). Methyl-lysine. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. (2020). Showing metabocard for N2-Methyl-L-lysine (HMDB0240689). Available at: [Link]

-

Copeland, R. A., et al. (2021). Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease. Nature Reviews Drug Discovery, 20(4), 265-286. Available at: [Link]

Sources

- 1. Methyl-lysine | C7H16N2O2 | CID 7010497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N(2)-methyl-L-lysine Derivatives

Introduction: The Significance of N(2)-Methylation in Lysine Chemistry